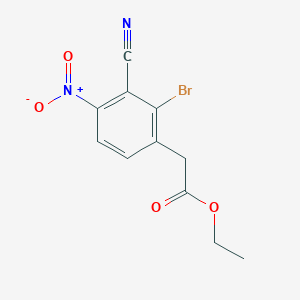
Ethyl 2-bromo-5-cyano-4-methylphenylacetate
Übersicht
Beschreibung
Ethyl 2-bromo-5-cyano-4-methylphenylacetate (EBCMPA) is a chemical compound that is used in a variety of scientific applications. It is a brominated phenylacetate ester, and is a colorless, water-soluble solid. EBCMPA has a variety of uses in research, including as a reagent for the synthesis of substituted benzimidazoles, as a catalyst for the synthesis of certain polymers, and as a reagent for the synthesis of a range of other compounds. In addition, EBCMPA has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-cyano-4-methylphenylacetate has been studied for its potential applications in a variety of scientific fields. In organic chemistry, Ethyl 2-bromo-5-cyano-4-methylphenylacetate has been used as a reagent for the synthesis of substituted benzimidazoles. It has also been used as a catalyst for the synthesis of certain polymers, such as polyurethanes. In addition, Ethyl 2-bromo-5-cyano-4-methylphenylacetate has been studied for its potential applications in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-5-cyano-4-methylphenylacetate is not fully understood. However, it is known that Ethyl 2-bromo-5-cyano-4-methylphenylacetate is a brominated phenylacetate ester, and it is believed that the bromine atoms in the molecule are responsible for its reactivity. In particular, it is believed that the bromine atoms act as Lewis acids, which can react with nucleophilic species such as amines and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-methylphenylacetate have not been extensively studied. However, it has been suggested that Ethyl 2-bromo-5-cyano-4-methylphenylacetate may have anti-inflammatory and anti-oxidant properties. In addition, Ethyl 2-bromo-5-cyano-4-methylphenylacetate has been studied for its potential to inhibit the activities of certain enzymes, such as phosphodiesterase-4.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-bromo-5-cyano-4-methylphenylacetate in laboratory experiments include its high purity, low cost, and ease of synthesis. The main limitation of Ethyl 2-bromo-5-cyano-4-methylphenylacetate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on Ethyl 2-bromo-5-cyano-4-methylphenylacetate could focus on its potential applications in biochemistry and physiology. In particular, further studies could be conducted to investigate the biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-methylphenylacetate, as well as its potential to inhibit certain enzymes. In addition, research could be conducted to develop new methods for the synthesis of Ethyl 2-bromo-5-cyano-4-methylphenylacetate, and to investigate its potential applications in other scientific fields.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-10(7-14)8(2)4-11(9)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLJOBQCOYZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-cyano-4-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















